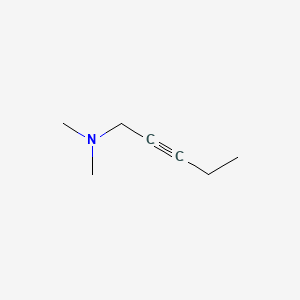









|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][C:4]#[C:5][CH2:6][CH3:7].ClC1C=C(C=CC=1)C(OO)=[O:14]>ClCCl>[CH3:1][N:2]([CH3:8])[CH:3]=[CH:4][C:5](=[O:14])[CH2:6][CH3:7]
|


|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC#CCC)C
|
|
Name
|
|
|
Quantity
|
4.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
N-oxide
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was stirred at 0° C. for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
the N-oxide was eluted
|
|
Type
|
ADDITION
|
|
Details
|
All fractions containing 1-dimethylamino-2-pentyne N-oxide
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated successively three times with of methanol (ca. 100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation
|
|
Type
|
ADDITION
|
|
Details
|
the volume of the solution was adjusted to 90 mL by addition of methanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for approximately 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed over silica gel (2% methanol in dichloromethane
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |